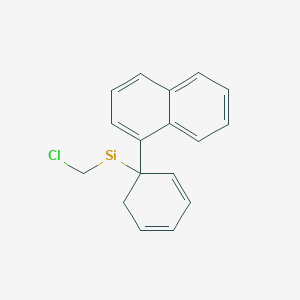![molecular formula C5H3N3Se B14706955 [1,2,5]Selenadiazolo[3,4-b]pyridine CAS No. 21381-57-7](/img/structure/B14706955.png)
[1,2,5]Selenadiazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,5]Selenadiazolo[3,4-b]pyridine: is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms arranged in a unique ring structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]selenadiazolo[3,4-b]pyridine typically involves the cyclization of 3,4-diaminopyridine-2,5-dicarbonitrile with selenium dioxide and thionyl chloride . This reaction proceeds under mild conditions and yields the desired selenadiazole ring structure. Another method involves the use of 5-R-2,3-diaminopyridines as starting materials, which are then reacted with selenium-containing reagents to form the selenadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for larger-scale production. The use of readily available starting materials and mild reaction conditions makes these methods suitable for industrial applications .
化学反応の分析
Types of Reactions: [1,2,5]Selenadiazolo[3,4-b]pyridine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions .
Common Reagents and Conditions:
Nucleophilic Addition: This compound reacts with C-nucleophiles such as 1,3-dicarbonyl compounds and indoles under mild conditions, often without the need for a base.
Major Products: The major products formed from these reactions include 1,4-dihydropyridines fused with the selenadiazole ring, oxidized selenadiazole derivatives, and various substituted selenadiazole compounds .
科学的研究の応用
Chemistry: In the field of chemistry, [1,2,5]selenadiazolo[3,4-b]pyridine is used as a building block for the synthesis of complex organic molecules and polymers. Its unique electronic properties make it valuable for the development of new materials with specific electronic and optical characteristics .
Biology and Medicine: This compound has shown potential in biological and medicinal applications. It has been studied for its anticancer, antidiabetic, and antibacterial properties. Derivatives of this compound have been found to inhibit various enzymes and receptors, making them potential candidates for drug development .
Industry: In industrial applications, this compound is used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs). Its ability to absorb light in the near-infrared region makes it suitable for use in photodetectors and other optoelectronic devices .
作用機序
The mechanism of action of [1,2,5]selenadiazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can inhibit enzymes such as tryptophan 2,3-dioxygenase and glutaminase, leading to anticancer and antidiabetic effects . In optoelectronic applications, its unique electronic properties enable it to function as an efficient electron acceptor or donor, facilitating charge transfer processes in devices such as photovoltaic cells and OLEDs .
類似化合物との比較
[1,2,5]Thiadiazolo[3,4-b]pyridine: This compound is similar in structure but contains sulfur instead of selenium.
[1,2,5]Thiadiazolo[3,4-c]pyridine: Another sulfur-containing analog with similar reactivity and applications.
5-Fluorobenzo[c][1,2,5]selenadiazole:
Uniqueness: [1,2,5]Selenadiazolo[3,4-b]pyridine is unique due to the presence of selenium, which imparts distinct electronic properties compared to its sulfur-containing analogs. This makes it particularly valuable for applications requiring specific electronic characteristics, such as near-infrared photodetectors and organic photovoltaic cells .
特性
CAS番号 |
21381-57-7 |
|---|---|
分子式 |
C5H3N3Se |
分子量 |
184.07 g/mol |
IUPAC名 |
[1,2,5]selenadiazolo[3,4-b]pyridine |
InChI |
InChI=1S/C5H3N3Se/c1-2-4-5(6-3-1)8-9-7-4/h1-3H |
InChIキー |
XTEXKNDTXOEXSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=N[Se]N=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)
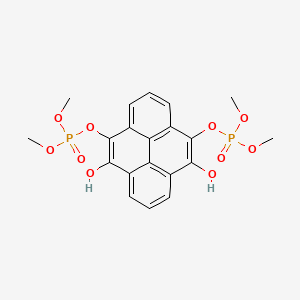
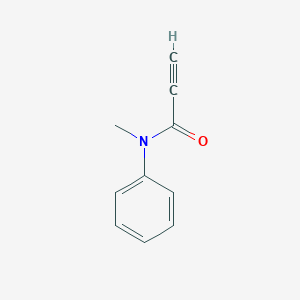


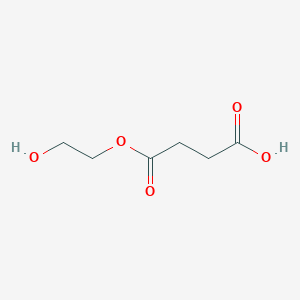
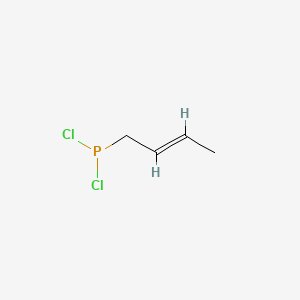
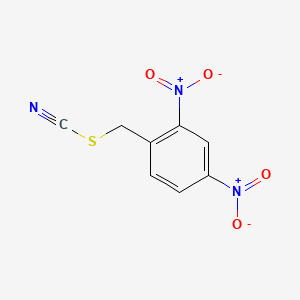
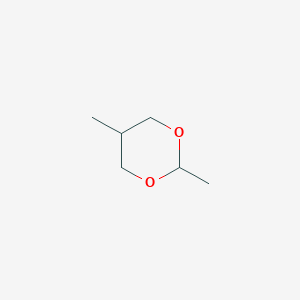
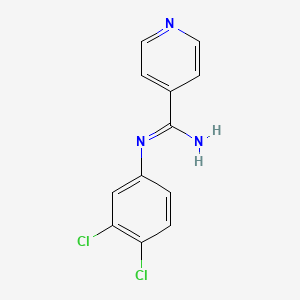
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
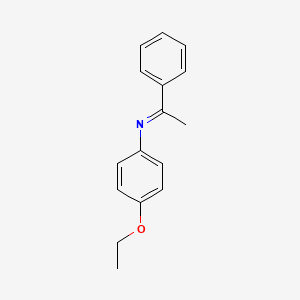
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
